N-methyl-3-phenylcyclobutan-1-amine

Description

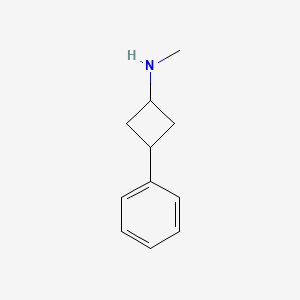

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-3-phenylcyclobutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-12-11-7-10(8-11)9-5-3-2-4-6-9/h2-6,10-12H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGQQSJCHKKZSJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CC(C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1155638-67-7, 2230789-86-1 | |

| Record name | N-methyl-3-phenylcyclobutan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1r,3r)-N-methyl-3-phenylcyclobutan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Computational Analysis of N Methyl 3 Phenylcyclobutan 1 Amine Structural Features

High-Resolution Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to confirming the identity, purity, and stereochemistry of N-methyl-3-phenylcyclobutan-1-amine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and hyphenated chromatographic methods provide critical pieces of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Configurational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of cyclobutane (B1203170) derivatives. researchgate.net By analyzing the chemical shifts, coupling constants, and through-space interactions, both the configuration (relative stereochemistry of substituents) and the preferred conformation of the molecule can be determined.

For this compound, both ¹H and ¹³C NMR spectroscopy provide key insights. The proton (¹H) NMR spectrum reveals distinct signals for the aromatic protons of the phenyl group, the methine protons on the cyclobutane ring, the aliphatic methylene (B1212753) protons of the ring, and the N-methyl protons. The integration of these signals confirms the proton count for each group.

The relative stereochemistry of the substituents (phenyl and N-methylamino groups) as either cis or trans is a critical determination. This is often achieved through the analysis of proton-proton coupling constants (J-values) and Nuclear Overhauser Effect (NOE) experiments. researchgate.net In cyclobutane systems, the vicinal coupling constants (³J) for cis protons are typically different from those for trans protons, although the ranges can overlap. researchgate.net More definitively, long-range four-bond couplings (⁴J), often called "cross-ring" couplings, can be diagnostic for assigning stereochemistry. A "W-coupling" pathway, where the four bonds form a 'W' shape, is often observed and is typically stronger for cis arrangements than for trans. organicchemistrydata.org NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, which detect through-space proximity of protons, can provide unambiguous assignment; a correlation between the methine proton at C-1 and the methine proton at C-3 would strongly suggest a cis relationship. researchgate.net

The ¹³C NMR spectrum complements the proton data, providing information on the carbon skeleton. The chemical shifts of the cyclobutane ring carbons are sensitive to the conformation and substitution pattern. researchgate.net

| Proton Type | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) | Key NMR Correlations for Structural Assignment |

| Phenyl (Ar-H) | 7.10 - 7.40 | 125.0 - 145.0 | COSY correlations between ortho, meta, and para protons. |

| Ring Methine (CH -Ar) | 3.00 - 3.50 | 40.0 - 45.0 | NOESY correlation to CH -N suggests cis isomer. |

| Ring Methine (CH -N) | 3.10 - 3.60 | 55.0 - 65.0 | HSQC correlation to corresponding carbon signal. |

| Ring Methylene (CH₂ ) | 2.00 - 2.60 | 30.0 - 40.0 | Complex multiplets due to geminal and vicinal coupling. |

| N-Methyl (N-CH₃ ) | 2.10 - 2.40 | 30.0 - 35.0 | Singlet signal, integrates to 3 protons. |

Note: The exact chemical shifts can vary based on solvent, concentration, and the specific isomer (cis/trans).

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is employed to confirm the molecular weight of this compound and to gain structural information from its fragmentation patterns under ionization. The nominal molecular weight of the compound (C₁₁H₁₅N) is 161.12 Da. uni.lu In electrospray ionization (ESI) mode, the protonated molecule [M+H]⁺ would be observed at m/z 162.1.

The fragmentation of this compound in the mass spectrometer is primarily dictated by the amine functional group. The most characteristic fragmentation pathway for aliphatic amines is the α-cleavage, which involves the homolytic cleavage of a C-C bond adjacent to the nitrogen atom. miamioh.edu This process results in the formation of a stable, resonance-stabilized iminium cation. In this molecule, there are two possible α-cleavage sites on the cyclobutane ring. The predominant fragmentation typically involves the loss of the largest possible radical, which would be the phenylcyclobutyl moiety, although cleavage within the ring is also possible.

Key expected fragmentation patterns include:

α-Cleavage: Cleavage of the C1-C2 or C1-C4 bond of the cyclobutane ring can lead to various fragment ions. A common fragmentation for cyclic amines involves the loss of an alkyl radical adjacent to the amine, which can initiate ring-opening.

Loss of Methyl Group: Loss of a methyl radical (•CH₃) from the nitrogen is possible but often less favorable than α-cleavage of larger groups.

Phenyl Group Fragmentation: The phenyl group can give rise to characteristic ions such as the phenyl cation (C₆H₅⁺) at m/z 77 or the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, especially under higher energy conditions like electron ionization (EI).

| Ion | m/z (Predicted) | Description |

| [M+H]⁺ | 162.1 | Protonated molecular ion |

| [M]⁺ | 161.1 | Molecular ion (in EI-MS) |

| C₉H₁₀N⁺ | 132.1 | Fragment from loss of an ethyl radical (C₂H₅•) following ring cleavage. |

| C₇H₇⁺ | 91.1 | Tropylium ion, characteristic of benzyl (B1604629) moieties. |

| C₈H₁₀N⁺ | 120.1 | Fragment from loss of C₃H₅• from the ring. |

| CH₂=NHCH₃⁺ | 44.1 | Iminium ion from cleavage of both bonds to the ring at C1. |

Note: The observed fragments and their relative intensities depend heavily on the ionization technique (e.g., EI vs. ESI) and the collision energy used. nih.gov

Chromatographic Methods (LC-MS, GC-MS) for Purity and Isomer Separation

Chromatographic techniques are essential for assessing the purity of this compound and, crucially, for separating its stereoisomers. Given that the synthesis can produce a mixture of cis and trans diastereomers, and each of these is a racemate (composed of a pair of enantiomers), effective separation is vital for full characterization.

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for analyzing volatile and thermally stable compounds. chiralpedia.com this compound is amenable to GC analysis. GC can effectively separate the cis and trans diastereomers, which will exhibit different retention times on standard capillary columns. udel.edu The use of a mass spectrometer as a detector provides confirmation of the identity of each eluting peak. For the separation of the enantiomers, a chiral stationary phase (CSP) is required. nih.gov Cyclodextrin-based or other specialized chiral columns can resolve the four different stereoisomers. nih.gov Prior to analysis, derivatization of the amine group, for example by acylation, is sometimes performed to improve chromatographic peak shape and thermal stability. sigmaaldrich.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) offers a complementary and often more versatile approach, particularly for less volatile compounds or when derivatization is to be avoided. nih.gov Reversed-phase liquid chromatography (RPLC) can separate the cis and trans diastereomers. scispace.com However, for enantiomeric separation, chiral HPLC is the method of choice. csfarmacie.czamericanpharmaceuticalreview.com Chiral stationary phases based on polysaccharides, such as cellulose (B213188) or amylose (B160209) derivatives, are widely used and highly effective for resolving enantiomers of a broad range of compounds, including amines. chiralpedia.comresearchgate.net The choice of mobile phase, often a mixture of an alkane (like hexane) and an alcohol (like isopropanol) in normal-phase mode, or acetonitrile-based eluents in polar-organic or HILIC-like modes, is optimized to achieve baseline separation of all enantiomers. researchgate.net LC coupled with tandem mass spectrometry (LC-MS/MS) provides exceptional sensitivity and selectivity, making it a powerful tool for quantitative analysis in complex matrices. americanpharmaceuticalreview.com

Computational Chemistry for Structural and Energetic Insights

Computational chemistry provides a powerful theoretical lens to examine the structural features of this compound at a level of detail that is often inaccessible by experimental methods alone.

Density Functional Theory (DFT) Studies on Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) has become a standard computational method for investigating the properties of organic molecules. acs.orgkisti.re.kr By applying DFT methods, such as the widely used B3LYP or M06-2X functionals with an appropriate basis set (e.g., 6-311++G(d,p)), the minimum energy (ground state) geometries of the cis and trans isomers of this compound can be calculated. acs.orgresearchgate.net

These calculations provide precise bond lengths, bond angles, and dihedral angles for the most stable conformations. Furthermore, DFT can be used to determine the relative energies of the cis and trans isomers, predicting which is thermodynamically more stable. Electronic structure analyses, such as Natural Bond Orbital (NBO) analysis, can also be performed. nih.gov NBO analysis provides insights into charge distribution, hybridization, and hyperconjugative interactions within the molecule, which can help explain the observed stability and reactivity. researchgate.netnih.gov

| Computational Parameter | Purpose in Analysis | Typical Methods/Basis Sets |

| Geometry Optimization | To find the lowest energy 3D structure (bond lengths, angles). | DFT (e.g., B3LYP, M06-2X). acs.org |

| Basis Set | Defines the set of functions used to build molecular orbitals. | Pople (e.g., 6-31G*, 6-311++G(d,p)), Dunning (e.g., cc-pVDZ). researchgate.net |

| Frequency Calculation | Confirms a true energy minimum (no imaginary frequencies) and predicts vibrational spectra (IR/Raman). | Same level of theory as optimization. |

| Relative Energy Calculation | To determine the thermodynamic stability difference between isomers (e.g., cis vs. trans). | Single-point energy calculation on optimized geometries. |

| NBO Analysis | To analyze charge distribution and orbital interactions. | Performed on the optimized geometry. nih.gov |

Conformational Analysis and Pseudorotation of the Cyclobutane Ring

The cyclobutane ring is not planar. It adopts a puckered conformation to relieve the angle strain (deviation from the ideal 109.5° sp³ angle) and torsional strain (eclipsing interactions of hydrogens on adjacent carbons). nih.gov The puckered ring can exist in two equivalent conformations that rapidly interconvert via a planar transition state. This process is often described as a "ring-flip" or, more accurately, a pseudorotation. nih.gov

Computational methods, particularly DFT, are exceptionally well-suited to mapping the potential energy surface of this ring-puckering motion. nih.govsciprofiles.com By systematically varying the ring-puckering dihedral angle and calculating the energy at each point, a potential energy profile can be constructed. researchgate.netarxiv.org This profile reveals the energy of the puckered ground state, the height of the energy barrier to ring inversion (planar transition state), and the puckering angle of the most stable conformation. nih.gov For substituted cyclobutanes like this compound, the substituents will influence the puckering. The bulky phenyl and N-methylamino groups will preferentially occupy equatorial-like positions on the puckered ring to minimize steric hindrance, and this preference will affect the exact puckering angle and the barrier to inversion. nih.gov

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

The prediction of spectroscopic parameters through computational methods, particularly Density Functional Theory (DFT), has become an indispensable tool in structural chemistry. libretexts.org These predictions, when compared with experimental data, provide a powerful method for structural verification and assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Computational models can predict the ¹H and ¹³C NMR chemical shifts of this compound. These calculations are typically performed on geometry-optimized structures of the possible isomers (cis and trans). The predicted shifts for each isomer can then be compared to experimentally obtained spectra to determine the major isomer present.

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the methyl group protons, the methine proton attached to the nitrogen, the cyclobutane ring protons, and the aromatic protons of the phenyl group. The coupling patterns and chemical shifts of the cyclobutane protons would be particularly informative for deducing the ring's stereochemistry. For instance, the coupling constants between adjacent protons on the cyclobutane ring are expected to differ between the cis and trans isomers.

Similarly, the predicted ¹³C NMR spectrum would provide information on the chemical environment of each carbon atom. The chemical shifts of the cyclobutane carbons are sensitive to the stereochemical arrangement of the substituents.

Infrared (IR) Spectroscopy:

The following tables present a hypothetical comparison between predicted and expected experimental spectroscopic data for the cis and trans isomers of this compound, based on general principles and data from analogous compounds.

Table 1: Predicted vs. Expected Experimental ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (ppm) - cis Isomer | Predicted Chemical Shift (ppm) - trans Isomer | Expected Experimental Chemical Shift (ppm) | Expected Multiplicity |

| Phenyl-H | 7.20 - 7.40 | 7.20 - 7.40 | 7.15 - 7.35 | Multiplet |

| CH-N | 3.40 - 3.60 | 3.20 - 3.40 | Varies with isomer | Multiplet |

| Cyclobutane-H (benzylic) | 3.00 - 3.20 | 2.80 - 3.00 | Varies with isomer | Multiplet |

| Cyclobutane-H | 2.00 - 2.60 | 2.00 - 2.60 | Varies with isomer | Multiplets |

| N-CH₃ | 2.30 - 2.50 | 2.20 - 2.40 | 2.20 - 2.50 | Singlet |

| N-H | 1.50 - 2.50 | 1.50 - 2.50 | Broad singlet | Broad Singlet |

Table 2: Predicted vs. Expected Experimental ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (ppm) - cis Isomer | Predicted Chemical Shift (ppm) - trans Isomer | Expected Experimental Chemical Shift (ppm) |

| Phenyl-C (quaternary) | 140 - 145 | 140 - 145 | ~142 |

| Phenyl-C | 125 - 130 | 125 - 130 | 126 - 129 |

| C-N | 55 - 60 | 52 - 58 | Varies with isomer |

| Cyclobutane-C (benzylic) | 40 - 45 | 38 - 43 | Varies with isomer |

| Cyclobutane-C | 30 - 38 | 30 - 38 | Varies with isomer |

| N-CH₃ | 33 - 36 | 32 - 35 | ~34 |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. researchgate.net For this compound, which exists as stereoisomers, obtaining a single crystal suitable for X-ray diffraction would be invaluable.

A successful crystallographic analysis would unambiguously determine whether the N-methylamino and phenyl groups are on the same side (cis) or opposite sides (trans) of the cyclobutane ring. Furthermore, it would reveal the absolute configuration (R or S) at the two chiral centers (C1 and C3).

The solid-state conformation of the molecule would also be elucidated. This includes the puckering of the cyclobutane ring, which is typically not planar, and the rotational orientation of the phenyl and N-methylamino groups. This information is crucial for understanding intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the N-H group.

In the absence of a published crystal structure for this compound, we can refer to studies on related cyclobutane derivatives. For instance, X-ray studies on other 1,3-disubstituted cyclobutanes have provided detailed insights into their solid-state conformations and the influence of substituents on the ring puckering.

Table 3: Hypothetical Crystallographic Data for an Isomer of this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 98.5 |

| Volume (ų) | 1025 |

| Z | 4 |

| Stereochemistry | e.g., (1R, 3S) - trans |

| Cyclobutane Puckering Angle (°) | ~25 |

N Methyl 3 Phenylcyclobutan 1 Amine As a Core Scaffold in Medicinal Chemistry Research

Rationale for Cyclobutane (B1203170) Scaffolds in Drug Discovery and Development

The cyclobutane ring, once considered a synthetic curiosity, is now increasingly recognized as a "privileged scaffold" in drug discovery. researchgate.net Its incorporation into molecular design is a deliberate strategy to impart specific, desirable properties that can translate into improved drug candidates. nih.govvilniustech.lt

A primary reason for employing cyclobutane scaffolds is to introduce conformational restriction. ru.nlresearchgate.net Unlike flexible aliphatic chains which can adopt numerous conformations, the cyclobutane ring has a puckered, non-planar structure that limits the spatial arrangement of its substituents. nih.govnih.gov This pre-organization of the molecule can reduce the entropic penalty upon binding to a biological target, as fewer rotational bonds are "frozen" in the process, potentially leading to enhanced binding affinity. nih.govnih.gov

The inherent three-dimensionality of the cyclobutane ring is another key advantage. nih.govnih.gov In an era where drug discovery is actively trying to "escape from flatland"—the over-reliance on flat, aromatic structures—sp3-rich scaffolds like cyclobutane provide access to a broader chemical space. researchgate.net This allows for the creation of molecules with more defined three-dimensional shapes that can better complement the complex, spatial arrangements of protein binding pockets. nih.gov The defined vectors for substituents on a cyclobutane ring offer precise control over the directionality of key pharmacophoric groups. bohrium.com

The cyclobutane ring possesses a unique set of properties when compared to other small carbocycles and heterocycles used in medicinal chemistry.

Cyclopropane (B1198618): While also a small, strained ring, cyclopropane is significantly more strained (28.1 kcal/mol vs. 26.3 kcal/mol for cyclobutane) and chemically reactive. nih.gov Cyclobutane's greater relative inertness makes it a more robust scaffold under physiological conditions. nih.govlifechemicals.com

Cyclopentane and Cyclohexane: These larger rings are less strained and more flexible than cyclobutane. nih.govnih.gov The rigidity of the cyclobutane ring can be advantageous for locking in a specific bioactive conformation. nih.gov Furthermore, cyclobutane rings can offer improved physicochemical properties, such as increased water solubility and lower melting points, compared to their larger cycloalkane counterparts. nih.govbohrium.com

Small-Ring Heterocycles (Oxetanes, Azetidines): Oxetanes and azetidines are also four-membered rings that have gained popularity. nih.gov They introduce polarity and potential hydrogen bonding interactions through the heteroatom. The all-carbon cyclobutane ring, however, serves as a purely lipophilic scaffold, which can be ideal for filling hydrophobic pockets within a target protein. ru.nl The choice between these scaffolds depends on the specific requirements of the biological target and the desired physicochemical properties of the final compound.

Structure-Activity Relationship (SAR) Studies of N-methyl-3-phenylcyclobutan-1-amine Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure translates into biological activity. For derivatives of this compound, SAR investigations focus on how modifications to the phenyl ring, the amine, and the relative stereochemistry affect receptor interactions.

The this compound scaffold offers multiple points for chemical modification to explore the chemical space around a biological target. The phenyl ring and the N-methyl group can be substituted to probe for additional interactions and modulate properties like potency, selectivity, and metabolic stability. nih.govnih.gov For instance, introducing bulky substituents can enhance van der Waals contacts within a hydrophobic pocket, while adding polar groups can establish new hydrogen bonds. nih.govnih.gov N-methylation itself is a common strategy to increase metabolic stability and alter receptor selectivity. nih.gov

Table 1: Representative SAR of this compound Derivatives (This table is illustrative, based on general medicinal chemistry principles for related compounds, as specific binding data for a wide range of this compound derivatives is not extensively published in the public domain.)

| Parent Scaffold | Modification | Position | Rationale / Potential Impact | Supporting Principle Citation |

| This compound | Add -OH, -OMe | Phenyl ring (para-) | Introduce hydrogen bond donor/acceptor capacity; may alter selectivity. | nih.gov |

| This compound | Add -Cl, -F | Phenyl ring (meta-, para-) | Modulate electronic properties and lipophilicity; can block metabolic hotspots. | researchgate.net |

| This compound | Replace N-methyl with N-ethyl | Amine | Probe for additional hydrophobic interactions in the binding pocket. | nih.gov |

| This compound | Replace N-methyl with N-benzyl | Amine | Introduce a larger aromatic group to explore deeper binding pockets or pi-stacking interactions. | nih.gov |

| This compound | Add second methyl group | Cyclobutane ring | Increase lipophilicity and explore steric tolerance of the binding site. | smolecule.com |

Stereoisomerism plays a critical role in the biological activity of chiral molecules. michberk.comresearchgate.net For 1,3-disubstituted cyclobutanes like this compound, two diastereomers exist: cis and trans. These isomers have distinct three-dimensional shapes and are not interconvertible. nih.gov

Table 2: Stereoisomers of this compound and Biological Implications

| Isomer | Description of Substituent Orientation | Potential Biological Implication | Citation |

| cis-N-methyl-3-phenylcyclobutan-1-amine | Phenyl and N-methylamino groups are on the same side of the ring. | Presents a "U-shaped" conformation. This may be ideal for binding to a receptor pocket that recognizes this specific spatial arrangement. | nih.govmdpi.com |

| trans-N-methyl-3-phenylcyclobutan-1-amine | Phenyl and N-methylamino groups are on opposite sides of the ring. | Presents a more linear, extended conformation. This may fit better into a different receptor pocket or a different binding mode of the same receptor. | nih.govmdpi.com |

Rational Design of Bioactive Molecules Incorporating the this compound Motif

The principles of rational drug design leverage an understanding of a biological target and ligand interactions to create more effective medicines. nih.gov The this compound scaffold is a valuable starting point for such endeavors. bohrium.com Its rigid cyclobutane core acts as a reliable platform to position the phenyl and N-methylamino groups in defined spatial vectors. nih.gov

Medicinal chemists can use this scaffold to:

Probe Hydrophobic Pockets: The phenyl group can be systematically modified with different substituents to optimize interactions within a hydrophobic binding pocket of a target protein. ru.nlbohrium.com

Establish Key Polar Contacts: The amine functionality serves as a key interaction point, capable of forming salt bridges or hydrogen bonds. It also provides a synthetic handle for elaboration into amides, sulfonamides, or other functional groups to probe for additional interactions. nih.govcalstate.edu

By combining the conformational rigidity of the cyclobutane ring with the versatile functional handles of the phenyl and amino groups, the this compound motif provides a powerful and attractive framework for the rational design of new generations of selective and potent therapeutic agents.

Scaffold Optimization and Derivatization Strategies

The optimization of the this compound scaffold involves targeted chemical modifications to enhance desired properties. The primary sites for derivatization are the amine nitrogen and the phenyl ring, with strategies also extending to modifications of the cyclobutane core itself.

Key derivatization reactions for related phenylcyclobutane scaffolds include:

Amine Acylation: The amine group can be readily acylated to form amides. Studies on the parent compound, 3-phenylcyclobutan-1-amine, demonstrate that it reacts with various acyl chlorides, such as pivaloyl chloride or benzoyl chloride, in the presence of a base like triethylamine (B128534) to yield the corresponding N-acyl derivatives. calstate.edu This strategy allows for the introduction of a wide range of substituents to probe interactions with biological targets.

Ketone to Ketoxime Conversion: In derivatives where the amine is replaced with a ketone, such as in (benzofuran-2-yl)(3-methyl-3-phenylcyclobutyl) methanone, the ketone can be converted into a ketoxime. researchgate.net This is typically achieved by reacting the ketone with hydroxylamine. researchgate.net

O-alkylation of Oximes: The resulting oxime provides a new handle for further derivatization. It can be converted into various O-substituted oxime ethers. For example, reactions with epichlorohydrin (B41342) can produce O-glycidylketoximes, while reactions with various alkyl or benzyl (B1604629) halides lead to a diverse library of ether derivatives. researchgate.net

Epoxide Ring-Opening: The O-glycidylketoxime derivatives, containing a reactive epoxide ring, can be further modified. The epoxide can be opened by various amines (such as isopropyl amine, morpholine, or piperazine (B1678402) derivatives) to generate a series of amino alcohol derivatives, significantly increasing the chemical diversity of the compound library. researchgate.net

These strategies are summarized in the table below, showcasing the versatility of the phenylcyclobutane scaffold in generating diverse chemical entities for screening.

| Starting Scaffold Moiety | Reagent(s) | Resulting Functional Group/Derivative | Reference |

| 3-Phenylcyclobutan-1-amine | Pivaloyl Chloride, Triethylamine | N-Pivaloyl amide | calstate.edu |

| 3-Phenylcyclobutan-1-amine | Benzoyl Chloride, Triethylamine | N-Benzoyl amide | calstate.edu |

| (3-methyl-3-phenylcyclobutyl) methanone | Hydroxylamine | Ketoxime | researchgate.net |

| Ketoxime | Epichlorohydrin | O-Glycidylketoxime (epoxide) | researchgate.net |

| O-Glycidylketoxime (epoxide) | Isopropyl amine, Morpholine, Piperazine | Amino alcohols | researchgate.net |

Application in Lead Compound Identification and Optimization

The derivatization strategies outlined above are fundamental to the process of identifying and optimizing lead compounds in drug discovery. By creating a library of related compounds based on a core scaffold, researchers can systematically evaluate how structural changes affect biological activity.

A notable application of this approach involved the synthesis and evaluation of derivatives based on a (3-methyl-3-phenylcyclobutyl)ketone scaffold for antimicrobial activity. researchgate.net In this research, a library of ketoxime ethers was synthesized and tested against a panel of bacteria and fungi. researchgate.net

Key Research Findings:

Lead Identification: The screening of the synthesized library led to the identification of several compounds with significant antimicrobial effects. Specifically, (benzofuran-2-yl)(3-phenyl-3-methyl cyclobutyl)-O-[2-hydroxy-3-(N-methylpiperazino)] propylketoxime was identified as the most potent derivative against Staphylococcus aureus. researchgate.net

Lead Optimization and SAR: The study provided valuable structure-activity relationship (SAR) insights. The introduction of specific substituents was directly correlated with biological activity. For instance, the addition of the N-methylpiperazino-containing side chain was crucial for the potent activity against S. aureus. researchgate.net

Broad-Spectrum Activity: Several other derivatives, including the parent ketone and certain oxime ethers (compounds 5b, 6b, 6c, 7b, and 7f in the study), exhibited strong antifungal activity against Candida albicans. researchgate.net This demonstrates how scaffold hopping and derivatization can yield compounds with different or broader activity spectra.

The results highlight how a systematic chemical exploration of the phenylcyclobutane scaffold can successfully identify novel bioactive agents. The process of modifying the initial scaffold and observing the resultant changes in efficacy is a cornerstone of modern medicinal chemistry, allowing for the refinement of a lead compound to achieve greater potency and selectivity. nih.gov

| Compound Derivative Class | Tested Biological Activity | Key Finding | Reference |

| (Benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl)-O-benzylketoxime | Antimicrobial | Good activity against C. albicans. | researchgate.net |

| (Benzofuran-2-yl)(3-phenyl-3-methyl cyclobutyl)-O-[2-hydroxy-3-(N-methylpiperazino)] propylketoxime | Antimicrobial | Most active derivative against S. aureus. | researchgate.net |

| Various O-substituted oxime ethers | Antimicrobial | Several derivatives showed very strong activity against C. albicans. | researchgate.net |

Chemical Reactivity and Applications of N Methyl 3 Phenylcyclobutan 1 Amine in Organic Synthesis

Functional Group Transformations and Derivatization Reactions of the Amine Moiety

The secondary amine moiety in N-methyl-3-phenylcyclobutan-1-amine is a key site for chemical modification, allowing for the synthesis of a wide array of derivatives. As a secondary amine, it has one alkyl group (the cyclobutyl ring) and a methyl group attached to the nitrogen atom. libretexts.orgbyjus.com This functionality allows it to undergo various transformations typical of primary and secondary amines.

Common derivatization reactions involve acylation, where the amine reacts with acylating agents like acid chlorides or anhydrides to form amides. calstate.edu For instance, the related primary amine, 3-phenylcyclobutan-1-amine, readily undergoes reactions with reagents such as benzoyl chloride and pivaloyl chloride in the presence of a base like triethylamine (B128534) to yield the corresponding N-acyl derivatives. calstate.edu Similarly, this compound can be expected to react with various derivatizing agents used for HPLC detection of amines, such as benzoyl chloride, to produce stable, easily detectable products. researchgate.netthermofisher.com

Other potential transformations of the amine group include oxidation and reduction. Oxidation can lead to the formation of corresponding imines or other oxidized species, while reduction is less common for an already saturated amine but could be relevant in the context of a larger molecule containing other reducible functional groups. Nucleophilic substitution reactions can also occur at the amine group.

| Reaction Type | Reagent Class | Product Class | Reference(s) |

| Acylation (Benzoylation) | Benzoyl Chloride | N-Benzoyl-N-methyl-3-phenylcyclobutan-1-amine | calstate.edu |

| Acylation (Pivaloylation) | Pivaloyl Chloride | N-Pivaloyl-N-methyl-3-phenylcyclobutan-1-amine | calstate.edu |

| General Derivatization | Phenyl isocyanate (PIC) | N,N'-Disubstituted Urea | researchgate.net |

| Oxidation | Oxidizing agents (e.g., KMnO₄) | Imines or other oxidized species | , |

| Substitution | Alkyl halides, Acyl chlorides | Substituted amine derivatives | , smolecule.com |

Cyclobutane (B1203170) Ring-Opening and Rearrangement Reactions for Molecular Diversification

The cyclobutane ring of this compound possesses significant ring strain, making it susceptible to cleavage and rearrangement under various reaction conditions, including acidic, basic, thermal, or photochemical treatments. researchgate.net These ring-opening reactions are a powerful tool for molecular diversification, transforming the constrained four-membered ring into different, often more complex, cyclic or acyclic structures. researchgate.netnih.gov

For example, cyclobutane derivatives can undergo ring-enlargement reactions. The Tiffeneau-Demjanov rearrangement of related amino alcohols derived from cyclobutanones can produce cyclopentanones. researchgate.net Other rearrangements, such as the Wolff rearrangement of α-diazoketones derived from cyclobutanone (B123998) precursors, also lead to ring expansion. researchgate.net While these examples start from ketone analogs, they illustrate the general principle that the strained cyclobutane skeleton is a precursor for larger ring systems. The high ring strain of cyclobutanols, a related class of compounds, makes them prone to ring-opening in the presence of transition metals or radical initiators. nih.gov The specific outcome of these reactions—whether it be ring expansion, fragmentation, or rearrangement—is often dictated by the substituents on the ring and the reaction conditions employed. researchgate.netwiley-vch.de

| Reaction Class | Triggering Condition | Potential Product Skeletons | Reference(s) |

| Ring Expansion | Diazomethane on cyclobutanone analog (Wolff Rearrangement) | Cyclopentanones | researchgate.net |

| Ring Expansion | Amino alcohol rearrangement (Tiffeneau-Demjanov) | Cyclopentanones | researchgate.net |

| Ring Opening | Transition metals, photocatalysts, radical initiators on cyclobutanol (B46151) analogs | Acyclic chains, larger rings | nih.gov |

| Rearrangement | Nickel-catalysis on cyclobutanone oxime ester analog | Cyclopropanecarbonitriles | lookchem.com |

| General Ring Cleavage | Acidic, basic, thermal, or photolytic conditions | Diverse acyclic and cyclic structures | researchgate.net |

This compound as a Versatile Synthetic Building Block

The unique structural and chemical properties of this compound make it a valuable building block in organic synthesis. enamine.net Its rigid, three-dimensional scaffold is increasingly utilized to create novel molecular architectures with specific spatial arrangements.

Preparation of Complex Molecular Architectures

As a synthetic intermediate, this compound and its analogs serve as starting points for more elaborate molecules. smolecule.com The cyclobutane framework acts as a scaffold to which other functional groups and ring systems can be attached. For example, functionalized phenylcyclobutanol derivatives have been employed as key building blocks in the construction of intricate spirocyclic systems, such as spiro[cyclobuta[a]indene-7,1′-cyclobutane] skeletons. The ability to construct such complex structures is often a significant challenge in synthetic chemistry, and the use of pre-formed cyclobutane rings provides a strategic advantage. researchgate.net

Utility in the Construction of Biologically Relevant Frameworks

The conformationally restricted nature of the cyclobutane ring is particularly useful in medicinal chemistry for designing bioactive molecules. By incorporating this scaffold, chemists can control the spatial orientation of key functional groups, potentially enhancing binding affinity to biological targets like enzymes or receptors. smolecule.com

Research has shown that cyclobutane derivatives are integral to various biologically relevant frameworks. For instance, a 1,1-substituted cyclobutanecarboxamide, N-CDPCB, is recognized as an inhibitor of the fat mass and obesity-associated protein (FTO). nih.gov Another pharmaceutically active molecule, an inhibitor of the RNA helicase DHX9, was synthesized using a cyclobutanol derivative. nih.gov Furthermore, the phenylcyclobutane moiety has been found in natural products, such as in the alkaloid grahamine, which contains a 2-methyl-4-phenylcyclobutane structure. These examples underscore the utility of cyclobutane building blocks, including this compound, in developing novel therapeutics and exploring chemical biology. calstate.edu

| Biologically Relevant Framework | Parent Building Block Type | Biological Target/Significance | Reference(s) |

| N-CDPCB | Cyclobutanol/Cyclobutanecarboxamide | FTO protein inhibitor | nih.gov |

| DHX9 Inhibitor | Cyclobutanol | RNA helicase DHX9 inhibitor | nih.gov |

| Grahamine | Phenylcyclobutane | Natural product (alkaloid) | |

| General Drug Candidates | Phenylcycloalkylamines | Used in drug discovery for defined 3D structure | calstate.edu, researchgate.net |

Future Perspectives and Emerging Trends in N Methyl 3 Phenylcyclobutan 1 Amine Research

Development of Sustainable and Green Synthetic Routes for Cyclobutane (B1203170) Amines

The synthesis of cyclobutane derivatives has historically presented challenges, often relying on methods that are not environmentally benign. d-nb.infonih.gov However, the principles of green chemistry are inspiring new, more sustainable protocols for creating these valuable structures. d-nb.inforesearchgate.netnanoge.org A significant trend is the use of photocatalysis, which harnesses visible light as a renewable energy source to drive chemical reactions. rsc.orgresearchgate.net This approach has been successfully used for the selective difluoroalkylation of bicyclobutanes and in the [2+2] photocycloaddition of styrenes to form cyclobutane rings. rsc.orgresearchgate.net

| Green Chemistry Approach | Example Application in Cyclobutane Synthesis | Potential Advantage for Cyclobutane Amine Synthesis |

| Photocatalysis | Visible-light-driven [2+2] cycloadditions and functionalizations. rsc.orgresearchgate.net | Energy efficiency, use of renewable energy, mild reaction conditions. |

| Biorenewable Feedstocks | Synthesis of a cyclobutane diacid from sorbic acid. nih.gov | Reduced reliance on petrochemicals, more sustainable starting materials. |

| Aqueous Reaction Media | Use of aqueous bromate-bromide mixtures for bromination. d-nb.inforesearchgate.net | Elimination of hazardous organic solvents and aggressive reagents. |

| Atom Economy | Strain-release-driven syntheses using bicyclobutanes. nih.gov | High efficiency in building molecular complexity from simple precursors. |

Advanced Computational and Data Science Approaches for Compound Design

The design and optimization of molecules containing the cyclobutane scaffold are being significantly accelerated by advanced computational and data science techniques. These in silico methods allow researchers to predict the physicochemical and biological properties of compounds like N-methyl-3-phenylcyclobutan-1-amine before they are synthesized, saving time and resources. Computational studies have been employed to understand the reactivity and selectivity of reactions that form cyclobutane amines, such as the hydroamination of cyclobutenes. mit.edu

Data science approaches are being used to guide the design of entire compound libraries. For example, Principal Component Analysis (PCA) and Principal Moment of Inertia (PMI) analysis have been used to design a 3D cyclobutane fragment library, ensuring both chemical diversity and a high degree of three-dimensionality, which is attractive for fragment-based drug discovery. nih.gov Such computational tools can model the interaction of cyclobutane derivatives with biological targets like enzymes and receptors, helping to rationalize structure-activity relationships (SAR). For this compound, these methods could be used to design analogs with enhanced potency or selectivity for a specific biological target by modifying substituents on the phenyl or cyclobutane ring.

Integration with High-Throughput Synthesis and Screening Methodologies

To rapidly explore the vast chemical space around the cyclobutane core, researchers are increasingly integrating high-throughput synthesis and screening (HTS) methodologies. chemrxiv.orgresearchgate.net HTS was instrumental in the discovery and optimization of Lewis acid-catalyzed reactions to produce cyclobutenyl amines and related structures from bicyclobutanes. chemrxiv.orgresearchgate.net Similarly, high-throughput ligand screening platforms have enabled the development of novel enantioselective methods to access versatile cyclobutylboronate building blocks. nih.govresearchgate.net

These automated, parallel approaches allow for the creation of large libraries of related compounds, which can then be rapidly screened for biological activity. researchgate.net For instance, an HTS campaign identified a hit compound containing a cyclobutyl substituent, which, after lead optimization, showed high potency as an inhibitor of an oncogenic transcription factor. nih.gov This highlights a powerful workflow: using high-throughput methods to synthesize a library of analogs based on the this compound scaffold, followed by HTS to identify compounds with desired biological activities. This accelerates the pace of discovery in medicinal chemistry. calstate.edu

| High-Throughput Technique | Application in Cyclobutane Chemistry | Research Finding |

| Microscale HTS | Optimization of Lewis acid-catalyzed additions of bicyclobutanes to imines. chemrxiv.orgresearchgate.net | Identified Ga(OTf)₃ as an effective catalyst, enabling divergent synthesis of azabicyclohexanes and cyclobutenyl amines. chemrxiv.orgresearchgate.net |

| High-Throughput Ligand Screening | Development of enantioselective conjugate borylation of cyclobutenones. nih.govresearchgate.net | Enabled access to enantioenriched tertiary cyclobutylboronates, versatile synthetic intermediates. nih.gov |

| Parallel Synthesis | Creation of a 1,2-disubstituted cyclobutane fragment library. researchgate.net | Generated a 55-member library for fragment-based screening assays. researchgate.net |

Exploration of Novel Chemical Biology Applications

Beyond direct therapeutic applications, the cyclobutane scaffold is being explored for use in creating sophisticated tools for chemical biology. A key emerging trend is the development of photoaffinity probes to map the interactions between small molecules and their protein targets within a cellular environment. Researchers have designed and synthesized cyclobutane diazirines, which are photo-reactive groups that can be incorporated into small molecules. researchgate.netnih.gov

Upon irradiation with light, these diazirine-modified compounds form a reactive carbene that covalently bonds to nearby proteins, allowing for the identification and mapping of binding sites. researchgate.netnih.gov Probes equipped with a cyclobutane diazirine tag have been shown to successfully label known protein targets in cells. researchgate.net The this compound framework is an ideal candidate for such modification. By attaching a diazirine group and an alkyne handle for subsequent detection, it could be converted into a photoaffinity probe. This would enable researchers to use it as a chemical tool to "fish" for its binding partners in complex biological systems, helping to elucidate its mechanism of action and identify new therapeutic targets.

Q & A

Q. What are the standard synthetic routes for N-methyl-3-phenylcyclobutan-1-amine, and what key reaction parameters influence yield?

Methodological Answer:

- Cyclobutane Ring Formation : Cycloaddition reactions (e.g., [2+2] photocycloaddition) or ring-closing metathesis are commonly used to construct the strained cyclobutane ring. However, steric hindrance from the phenyl group requires careful optimization of reaction time and temperature to minimize side products like ring-opened byproducts .

- Amine Functionalization : Reductive amination or nucleophilic substitution can introduce the methylamine group. Catalysts such as Pd/C or NaBH(OAc)₃ may enhance selectivity .

- Critical Parameters : Solvent polarity (e.g., dichloromethane vs. THF), reaction temperature (often kept below 0°C to reduce ring strain-induced decomposition), and stoichiometric ratios of reagents significantly impact yield .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the cyclobutane ring structure and substituent positions. Ring strain causes distinct coupling constants (e.g., J = 8–12 Hz for adjacent protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, distinguishing isomers or degradation products .

- Infrared (IR) Spectroscopy : Identifies amine N-H stretches (~3300 cm⁻¹) and aryl C=C vibrations (~1600 cm⁻¹) .

- Purity Assessment : HPLC with UV detection or GC-MS monitors impurities, especially residual solvents or unreacted precursors .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

Methodological Answer:

- PPE Requirements : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Respiratory protection (N95 masks) is advised if airborne particulates form during weighing .

- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks. Avoid dust generation via solvent-wet handling .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can computational chemistry predict stereochemical outcomes and ring strain effects in this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate bond angles and strain energy (e.g., using Gaussian or ORCA software). Compare computed NMR chemical shifts (via GIAO method) with experimental data to validate stereochemistry .

- Molecular Dynamics (MD) : Simulate thermal stability and conformational flexibility of the cyclobutane ring under varying solvent conditions .

- Example : A recent study on similar cyclobutane amines showed that DFT-predicted ring strain energies (~25 kcal/mol) correlated with experimental decomposition rates .

Q. What strategies mitigate side reactions during the synthesis of strained cyclobutane-containing amines?

Methodological Answer:

- Catalyst Selection : Transition-metal catalysts (e.g., Ru-based complexes) improve regioselectivity in cycloaddition reactions, reducing dimerization byproducts .

- Low-Temperature Quenching : Rapid cooling after ring formation minimizes retro-cycloaddition .

- Protecting Groups : Temporarily shield the amine group with tert-butoxycarbonyl (Boc) to prevent undesired nucleophilic attacks during synthesis .

Q. How do researchers resolve contradictions between experimental NMR data and computational predictions for this compound?

Methodological Answer:

- Systematic Validation : Cross-reference data with structurally analogous compounds (e.g., N-methyl-4-propylcyclohexan-1-amine) to identify systematic errors in computational models .

- Solvent Effects : Re-run DFT calculations with explicit solvent models (e.g., PCM for DMSO) to improve shift accuracy .

- Collaborative Analysis : Use platforms like PubChem to compare experimental spectra with published data, resolving discrepancies via consensus .

Q. What role does this compound serve in medicinal chemistry research?

Methodological Answer:

- Target Engagement Studies : The rigid cyclobutane scaffold mimics bioactive conformations in receptor-ligand interactions. Radiolabeled analogs (e.g., ¹⁴C-tagged) track target binding in vitro .

- SAR Exploration : Modify the phenyl or methylamine groups to probe structure-activity relationships (SAR) against enzymes like amine N-methyltransferases .

- Case Study : A related compound, N-phenyl-1-naphthylamine, demonstrated fluorescence properties useful in probing protein interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.